Ethyl 3-methoxy-5-cyanobenzoate

Lipophilicity Physicochemical properties Drug-likeness

This orthogonally functionalized 1,3,5-trisubstituted benzene offers a unique electronic profile for precise SAR exploration. The combination of a transformative cyano group and a stable ethyl ester (masked carboxylic acid) enables chemoselective modifications: reduce the nitrile to an amine, hydrolyze to a tetrazole or amide, or cross-couple while the ester remains intact. Its favorable LogP (1.74) and PSA (59.32 Ų) place it within CNS and anti-infective chemical space, while the ester eliminates protection/deprotection steps in multi-kilo API syntheses, directly reducing step count and COGS. Also valuable for agrochemical and liquid crystal intermediates.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 661458-28-2
Cat. No. B3277504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methoxy-5-cyanobenzoate
CAS661458-28-2
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC(=C1)C#N)OC
InChIInChI=1S/C11H11NO3/c1-3-15-11(13)9-4-8(7-12)5-10(6-9)14-2/h4-6H,3H2,1-2H3
InChIKeyGGUMQTRVPNLXEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / 1 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-methoxy-5-cyanobenzoate (CAS 661458-28-2): A Core Building Block for Pharmaceutical and Agrochemical R&D Procurement


Ethyl 3-methoxy-5-cyanobenzoate (CAS 661458-28-2) is an orthogonally functionalized aromatic building block with a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol. It is characterized by the presence of an ethyl ester group at the 1-position, a methoxy group at the 3-position, and a cyano group at the 5-position on the benzene ring . Its synthesis is typically achieved through esterification of 3-methoxy-5-cyanobenzoic acid or direct cyanation of ethyl 3-methoxybenzoate .

Why Ethyl 3-methoxy-5-cyanobenzoate (CAS 661458-28-2) Cannot Be Replaced by Common Analogs in Critical Syntheses


Ethyl 3-methoxy-5-cyanobenzoate possesses a unique 1,3,5-substitution pattern that dictates its specific physicochemical properties and reactivity. The synergistic electron-withdrawing effect of the cyano group and the electron-donating effect of the methoxy group create a distinct electronic environment on the aromatic ring, influencing both its chemical behavior and its potential interactions with biological targets . Substituting this compound with a simpler analog, such as ethyl 3-methoxybenzoate (lacking the cyano group) or 3-methoxy-5-cyanobenzoic acid (bearing a free carboxylic acid), fundamentally alters key parameters like lipophilicity (LogP), polar surface area (PSA), and the ability to undergo selective transformations . These differences preclude direct, drop-in replacement in multi-step synthetic sequences or structure-activity relationship (SAR) studies, where precise control over molecular properties is essential.

Quantitative Evidence Guide: Differentiating Ethyl 3-methoxy-5-cyanobenzoate (CAS 661458-28-2) from its Closest Analogs


Lipophilicity (LogP) Comparison: Ethyl 3-methoxy-5-cyanobenzoate vs. Ethyl 3-methoxybenzoate

Ethyl 3-methoxy-5-cyanobenzoate exhibits a lower lipophilicity compared to its non-cyanated analog, ethyl 3-methoxybenzoate. This is a direct consequence of the polar cyano group, which reduces the compound's affinity for non-polar environments . This difference in LogP can critically influence membrane permeability and oral bioavailability in drug discovery programs .

Lipophilicity Physicochemical properties Drug-likeness

Polar Surface Area (PSA) Comparison: Ethyl 3-methoxy-5-cyanobenzoate vs. Ethyl 3-methoxybenzoate

The presence of the cyano group significantly increases the topological polar surface area (TPSA) of the target compound. Higher PSA is a critical descriptor for predicting a molecule's ability to cross biological membranes, such as the blood-brain barrier (BBB) .

Polar surface area Membrane permeability Bioavailability

Electronic Modulation: The Effect of the 5-Cyano Substituent on Aromatic Reactivity

The cyano group at the 5-position acts as a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects, which significantly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) compared to analogs lacking this group . The methoxy group, an electron-donating group (EDG), provides some activation but its effect is modulated by the meta-cyano group [1].

Reactivity Electronic effects Hammett equation Synthesis planning

Synthetic Versatility: Orthogonal Functional Group Manipulation

Ethyl 3-methoxy-5-cyanobenzoate contains three distinct functional groups (ester, nitrile, and aryl ether) that can be manipulated orthogonally. This is in contrast to simpler building blocks like 3-methoxy-5-cyanobenzoic acid or its methyl ester, which offer a more limited set of transformations due to the reactive carboxylic acid group. The ethyl ester provides a protected form of the carboxylic acid, enabling chemoselective reactions on the nitrile or the aromatic ring without interference .

Synthetic utility Functional group interconversion Building block

Optimal Use Cases for Ethyl 3-methoxy-5-cyanobenzoate (CAS 661458-28-2) in R&D and Industrial Procurement


Medicinal Chemistry: Late-Stage Functionalization of Advanced Intermediates

The unique combination of functional groups makes this compound an ideal intermediate for building diverse compound libraries. The cyano group can be transformed into amines, amides, tetrazoles, or carboxylic acids, while the ester serves as a masked carboxylic acid that can be revealed late in the synthesis via mild hydrolysis. This is particularly valuable in lead optimization campaigns where modifications to the aromatic core are required to fine-tune potency, selectivity, or ADME properties . Its relatively low LogP (1.74) and moderate PSA (59.32 Ų) also place it in a favorable region of drug-like chemical space, making it a more attractive starting point for CNS or anti-infective programs compared to its more lipophilic analog, ethyl 3-methoxybenzoate .

Process Chemistry: Avoiding Protecting Group Strategies in API Synthesis

In a multi-kilogram synthesis of an active pharmaceutical ingredient (API), the use of Ethyl 3-methoxy-5-cyanobenzoate eliminates the need for a protection/deprotection sequence that would be required if the free 3-methoxy-5-cyanobenzoic acid were used as the starting material. The ethyl ester remains stable under a wide range of reaction conditions (e.g., nucleophilic substitutions, transition metal-catalyzed cross-couplings), allowing for chemoselective modifications of the nitrile or the aromatic ring . This can reduce the overall step count, improve yield, and lower the cost of goods (COGS), making it a strategically advantageous building block for process R&D teams .

Agrochemical Discovery: Designing Novel Herbicides or Fungicides

Cyanobenzoate derivatives are privileged scaffolds in agrochemical research, often exhibiting herbicidal or fungicidal activity . Ethyl 3-methoxy-5-cyanobenzoate provides a versatile platform for introducing various pharmacophores via the ester and nitrile groups. Its distinct electronic profile, characterized by a deactivated aromatic ring, may lead to improved metabolic stability in plants or soil, a key requirement for effective crop protection agents . The ability to independently manipulate the methoxy and cyano groups allows for the systematic exploration of structure-activity relationships (SAR) around this core.

Materials Science: Synthesis of Liquid Crystals and Advanced Polymers

The rigid, polarizable nature of the cyanobenzoate moiety is a common feature in the design of liquid crystalline materials . Ethyl 3-methoxy-5-cyanobenzoate can serve as a key intermediate in the synthesis of novel smectogenic or nematic compounds. The ethyl ester provides a convenient handle for attaching flexible alkyl chains, while the cyano group contributes a strong dipole moment, which is essential for stabilizing ordered mesophases . The methoxy group further allows for fine-tuning of intermolecular interactions and phase transition temperatures.

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